molecular formula C9H13NO4S2 B1523786 4-(2-Methanesulfonylethanesulfonyl)aniline CAS No. 98960-57-7

4-(2-Methanesulfonylethanesulfonyl)aniline

Cat. No.: B1523786
CAS No.: 98960-57-7
M. Wt: 263.3 g/mol
InChI Key: VPXFZKBEBVKGLV-UHFFFAOYSA-N
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Description

4-(2-Methanesulfonylethanesulfonyl)aniline is a substituted aniline derivative featuring a para-positioned 2-(methanesulfonyl)ethanesulfonyl group. This structure comprises two sulfonyl moieties: a methanesulfonyl group (CH₃SO₂–) and an ethanesulfonyl group (CH₂CH₂SO₂–), connected to the aniline ring. The compound’s molecular formula is C₉H₁₄N₂O₄S₂, with a molecular weight of 284.35 g/mol. The dual sulfonyl groups impart strong electron-withdrawing effects, reducing the nucleophilicity of the aniline’s amino group and enhancing polarity.

Properties

IUPAC Name

4-(2-methylsulfonylethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c1-15(11,12)6-7-16(13,14)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXFZKBEBVKGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methanesulfonylethanesulfonyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with aniline and methanesulfonyl chloride.

    Reaction with Methanesulfonyl Chloride: Aniline reacts with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-methanesulfonylaniline.

    Ethane Sulfonylation: The N-methanesulfonylaniline is then reacted with ethane sulfonyl chloride under basic conditions to introduce the second sulfonyl group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methanesulfonylethanesulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents on the benzene ring.

Major Products Formed

    Oxidation: Sulfone derivatives with enhanced stability and different reactivity profiles.

    Reduction: Sulfide derivatives that may exhibit different chemical and physical properties.

Scientific Research Applications

4-(2-Methanesulfonylethanesulfonyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2-Methanesulfonylethanesulfonyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl groups can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules.

Comparison with Similar Compounds

Key Comparison Points:

Structural Complexity: The target compound’s dual sulfonyl groups distinguish it from mono-sulfonyl analogs.

Physical Properties: The molecular weight (284.35 g/mol) is significantly higher than mono-sulfonyl analogs (e.g., 185.24–219.69 g/mol), suggesting lower volatility and higher melting points. For example, 2-Methylsulfonylaniline hydrochloride has a mp of 139–141°C , while the target compound’s mp is likely higher due to enhanced intermolecular forces.

Chemical Reactivity: The dual sulfonyl groups in the target compound may further deactivate the aniline ring compared to mono-sulfonyl derivatives, making it less reactive in diazotization or coupling reactions. In contrast, 4-(2-Chloroethylsulfonyl)aniline’s chloro group offers a site for nucleophilic substitution, enhancing its utility in cross-coupling reactions .

Applications: Mono-sulfonyl derivatives like 5-(Ethylsulfonyl)-2-methoxyaniline are critical in synthesizing kinase inhibitors (e.g., VEGFR2) due to their balanced electronic and steric profiles . The target compound’s dual sulfonyl groups could improve binding affinity in similar therapeutic targets but may require tailored synthetic routes.

Synthetic Accessibility :

  • Sulfonylanilines are typically synthesized via sulfonation, oxidation, or coupling reactions. For instance, 5-(Ethylsulfonyl)-2-methoxyaniline is prepared in four steps from 4-methoxybenzenesulfonyl chloride . The target compound would likely require sequential sulfonation steps or protective group strategies, increasing synthetic complexity.

Research Findings and Implications

  • Hydrogen Bonding and Crystallinity: Sulfonyl groups participate in N–H···O hydrogen bonds, as seen in 2-Aminoanilinium 4-methylbenzenesulfonate, which forms [010] chains in its crystal structure . The target compound’s dual sulfonyl groups may enhance such interactions, improving crystallinity for X-ray studies .
  • Pharmacological Potential: The electron-deficient aromatic ring in the target compound could mimic tyrosine kinase inhibitor scaffolds, similar to 5-(Ethylsulfonyl)-2-methoxyaniline .
  • Solubility Challenges : High polarity may limit solubility in organic solvents, necessitating formulation adjustments compared to less polar analogs like 4-(2-Methoxyethanesulfonyl)aniline .

Biological Activity

4-(2-Methanesulfonylethanesulfonyl)aniline is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

C9H12N2O4S3\text{C}_9\text{H}_{12}\text{N}_2\text{O}_4\text{S}_3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in inflammatory pathways. Research indicates that compounds with similar sulfonamide structures often inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain response .

Biological Activity Overview

  • Anti-inflammatory Effects :
    • The compound has been shown to exhibit significant anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.
    • In vitro studies have indicated that it may inhibit COX-2 activity, a target for many anti-inflammatory drugs .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains, although specific data on its efficacy against pathogens like Mycobacterium tuberculosis remains limited .
  • Cytotoxicity :
    • Evaluations of cytotoxicity indicate that this compound exhibits low toxicity against human cell lines at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of COX-2 with IC50 values < 0.1 μM
AntimicrobialPotential activity against Mtb (specifics needed)
CytotoxicityLow toxicity in HepG2 cell line

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various sulfonamide derivatives, including this compound. The compound was found to significantly reduce inflammatory markers in vitro, demonstrating its potential as a therapeutic agent for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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